

Spectroscopic Profile of **tert-Butyl 2-bromoisobutyrate**: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl 2-bromoisobutyrate*

Cat. No.: B108922

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tert-Butyl 2-bromoisobutyrate** (CAS No. 23877-12-5), an important intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **tert-Butyl 2-bromoisobutyrate** is $C_8H_{15}BrO_2$, with a molecular weight of 223.11 g/mol. Spectroscopic analysis confirms the structure, which consists of a tert-butyl ester group attached to a 2-bromo-2-methylpropanoyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the high degree of symmetry in **tert-Butyl 2-bromoisobutyrate**, the NMR spectra are relatively simple.

1H NMR Data

The proton NMR spectrum is characterized by two distinct singlets, corresponding to the two types of methyl protons in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.95	Singlet	6H	$(\text{CH}_3)_2\text{CBr}$
~1.45	Singlet	9H	$\text{OC}(\text{CH}_3)_3$

^{13}C NMR Data

The carbon-13 NMR spectrum shows four distinct signals, corresponding to the four unique carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~170	$\text{C}=\text{O}$ (Ester Carbonyl)
~82	$\text{OC}(\text{CH}_3)_3$ (Quaternary Carbon of tert-butyl)
~56	$\text{CBr}(\text{CH}_3)_2$ (Quaternary Carbon alpha to Bromine)
~31	$\text{CBr}(\text{CH}_3)_2$
~28	$\text{OC}(\text{CH}_3)_3$

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule. The most prominent feature is the strong absorption band of the ester carbonyl group.

Wavenumber (cm^{-1})	Intensity	Assignment
~2980	Medium-Strong	C-H stretch (alkane)
~1730	Strong	$\text{C}=\text{O}$ stretch (ester)
~1280	Strong	C-O stretch (ester)
~1150	Strong	C-O stretch (ester)
~600	Medium	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine is readily identified by the characteristic M+2 isotope peak, due to the nearly equal natural abundance of ^{79}Br and ^{81}Br .

m/z	Relative Intensity	Assignment
223/225	Low	$[\text{M}]^+$ (Molecular ion)
167/169	Moderate	$[\text{M} - \text{C}_4\text{H}_8]^+$
149	Low	$[\text{M} - \text{Br}]^+$
57	High (Base Peak)	$[\text{C}_4\text{H}_9]^+$ (tert-butyl cation)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

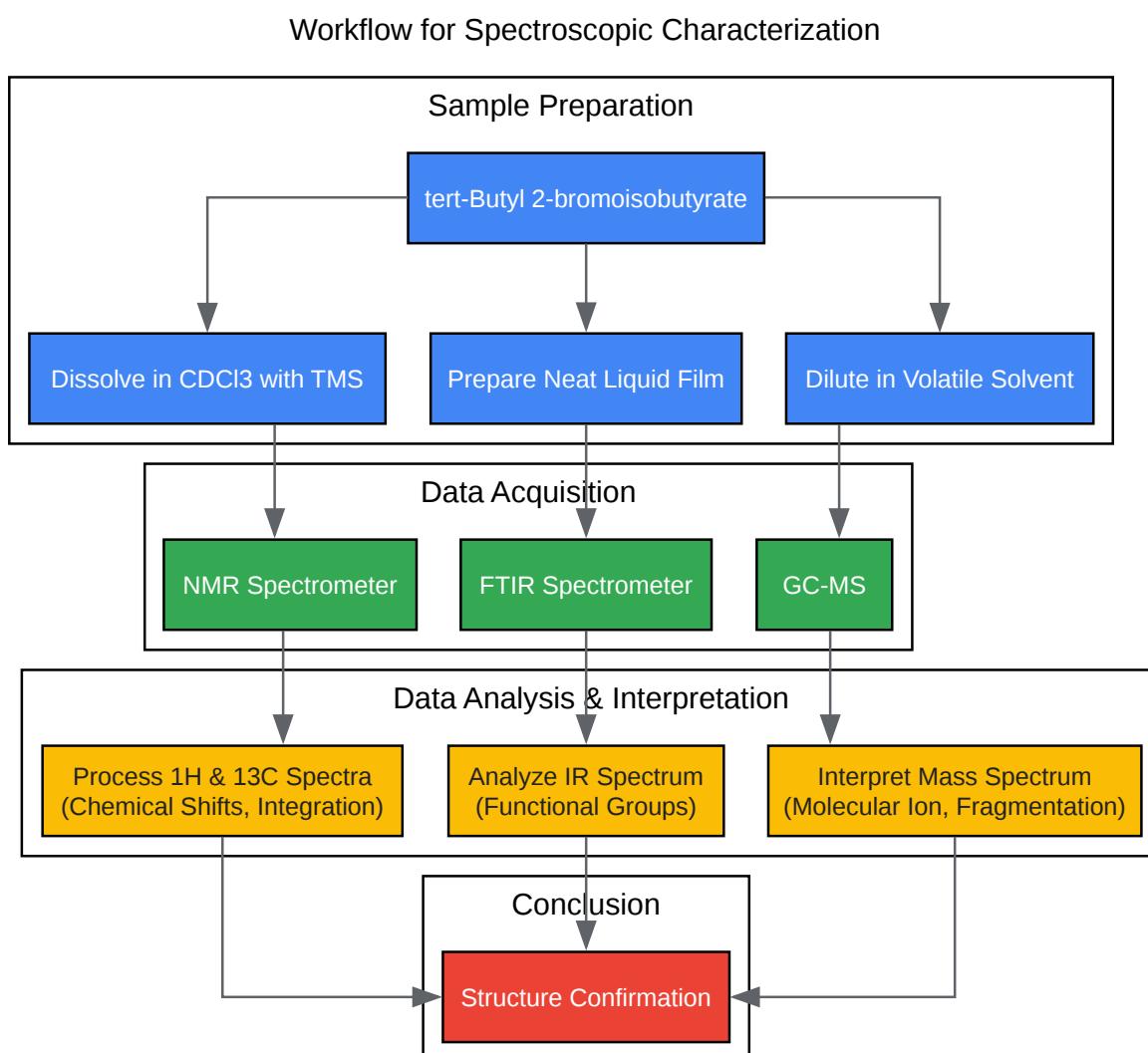
- Sample Preparation: Dissolve 10-20 mg of **tert-Butyl 2-bromoisobutyrate** in approximately 0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data with a Fourier transform and phase correction.
 - Integrate the signals and reference the spectrum to the TMS peak.

- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be necessary compared to ^1H NMR to achieve an adequate signal-to-noise ratio.
 - Process the data with a Fourier transform and phase correction.
 - Reference the chemical shifts to the CDCl_3 solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: As **tert-Butyl 2-bromoisobutyrate** is a liquid at room temperature, the spectrum can be obtained by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample-loaded plates in the spectrometer.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry


- Sample Introduction: Introduce a dilute solution of **tert-Butyl 2-bromoisobutyrate** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer.
- Ionization: Utilize Electron Ionization (EI) at 70 eV.
- Instrumentation: Employ a Gas Chromatography-Mass Spectrometer (GC-MS) for separation and analysis.

- Data Acquisition:

- Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of approximately 40-300 amu.
- The resulting spectrum will show the molecular ion peaks and the fragmentation pattern of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **tert-Butyl 2-bromoisobutyrate**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **tert-Butyl 2-bromoisobutyrate**.

- To cite this document: BenchChem. [Spectroscopic Profile of tert-Butyl 2-bromoisobutyrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b108922#spectroscopic-data-nmr-ir-mass-spec-of-tert-butyl-2-bromoisobutyrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com